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Aprocitentan, a novel dual endothelin receptor antagonist, has shown significant and
sustained long-term cardiovascular benefits compared to placebo in patients with difficult-to-
control hypertension.[1][2][3] The pivotal Phase 3 PRECISION trial revealed that Aprocitentan,
when added to standardized antihypertensive therapy, effectively lowers blood pressure for up
to 48 weeks.[1][2]

Aprocitentan's mechanism of action targets the endothelin pathway, a key player in blood
pressure regulation that is often unaddressed by current treatments for resistant hypertension.
By blocking both endothelin A (ETA) and B (ETB) receptors, Aprocitentan inhibits the potent
vasoconstrictive effects of endothelin-1 (ET-1), leading to vasodilation and a reduction in blood
pressure. This dual antagonism offers a new therapeutic strategy for patients whose
hypertension remains uncontrolled despite treatment with multiple medications.

Quantitative Analysis of Efficacy

The PRECISION study provides robust quantitative data on the efficacy of Aprocitentan in
reducing blood pressure. The following tables summarize the key findings from this trial,
comparing the effects of Aprocitentan at different dosages with placebo.

Table 1: Change in Office Systolic Blood Pressure (SBP)
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Aprocitenta  Aprocitenta

Placebo
n 12.5 mg n 25 mg . .
(Change Difference Difference
. . (Change (Change
Timepoint from vs. Placebo vs. Placebo
from from .
. . Baseline, (12.5 mqg) (25 mqg)
Baseline, Baseline,
mmHg)
mmHg) mmHg)
-3.8 -3.7
Week 4 -15.3 -15.2 -11.5
(p=0.0042) (p=0.0046)
Maintained Increased 5.8
Week 40 ) -
Reduction SBP (p<0.0001)

Table 2: Change in Office Diastolic Blood Pressure
(DBP)

Aprocitentan 12.5 mg Aprocitentan 25 mg
Timepoint (Difference vs. Placebo, (Difference vs. Placebo,
mmHg) mmHg)
Week 4 -3.9 -4.5

Table 3: 24-Hour Ambulatory Blood Pressure Monitoring

(ABPM) at Week 4

Aprocitentan 12.5 mg Aprocitentan 25 mg
Parameter . .

(Difference vs. Placebo) (Difference vs. Placebo)
24-hour SBP (mmHg) -4.2 -5.9
24-hour DBP (mmHg) -4.3 -5.8
Daytime SBP (mmHg) -3.8 -5.3
Nighttime SBP (mmHg) 5.1 -7.4

Experimental Protocols

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

The primary evidence for the long-term cardiovascular benefits of Aprocitentan comes from
the PRECISION (Parallel-Group, Phase 3 Study With Aprocitentan in Subjects With Resistant
Hypertension) trial.

PRECISION Trial Methodology

The PRECISION study was a multicenter, blinded, randomized, parallel-group, phase 3 trial
designed to assess the efficacy and safety of Aprocitentan in patients with resistant
hypertension.

Study Population:

e Inclusion criteria: Patients with a sitting systolic blood pressure of 2140 mmHg despite being
on at least three antihypertensive medications.

o Exclusion criteria: Major cardiovascular, renal, or cerebrovascular events within the past 6
months, and New York Heart Association class IlI-IV heart failure.

Study Design: The trial consisted of three parts:

o Part 1 (4 weeks, double-blind): Patients were randomized to receive Aprocitentan 12.5 mg,
Aprocitentan 25 mg, or placebo, in addition to their standardized background
antihypertensive therapy.

o Part 2 (32 weeks, single-blind): All patients received Aprocitentan 25 mg.

o Part 3 (12 weeks, double-blind withdrawal): Patients were re-randomized to either continue
with Aprocitentan 25 mg or switch to placebo.

Endpoints:

e Primary Efficacy Endpoint: The change in sitting systolic blood pressure (SBP) from baseline
to week 4, as measured by unattended automated office blood pressure.

o Key Secondary Efficacy Endpoint: The sustained effect on SBP at week 40, following the
withdrawal period in Part 3.
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Visualizing the Mechanism and Workflow

To better understand the underlying biology and the structure of the clinical investigation, the
following diagrams illustrate the signaling pathway of Aprocitentan and the workflow of the
PRECISION trial.
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Caption: Mechanism of action of Aprocitentan.
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Caption: Workflow of the PRECISION Phase 3 Trial.
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Safety and Tolerability

Aprocitentan was generally well-tolerated in the PRECISION trial. The most common adverse
events reported were fluid retention or edema, which occurred in a dose-dependent manner. In
the 4-week double-blind period, edema or fluid retention was reported in 9.1% of patients in the
12.5 mg group, 18.4% in the 25 mg group, and 2.1% in the placebo group. Anemia was also
reported as a side effect.

Conclusion

The long-term data from the PRECISION trial demonstrates that Aprocitentan provides a
statistically significant and sustained reduction in blood pressure for patients with resistant
hypertension when compared to placebo. Its novel mechanism of action, targeting the
endothelin pathway, represents an important advancement in the management of this high-risk
patient population. While generally well-tolerated, the potential for fluid retention requires
clinical consideration. Further research may continue to elucidate the full spectrum of
Aprocitentan's cardiovascular benefits.
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benefits-of-aprocitentan-versus-placebo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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